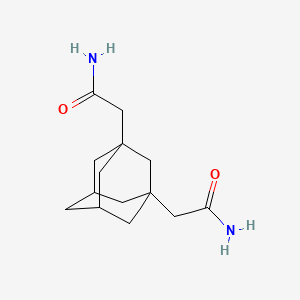
1,3-Adamantanediacetamide
概要
説明
1,3-Adamantanediacetamide is an organic compound with the chemical formula C14H22N2O2. It is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of two acetamide groups attached to the 1 and 3 positions of the adamantane core. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies and applications .
準備方法
1,3-Adamantanediacetamide can be synthesized through several methods. One common approach involves the reaction of an adamantane derivative or 1,3-butanediamine with an acid chloride. This reaction typically requires specific chemical synthesis conditions and experimental equipment . The general reaction scheme can be represented as follows:
[ \text{Adamantane derivative} + \text{Acid chloride} \rightarrow \text{this compound} ]
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1,3-Adamantanediacetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, which can be achieved using reducing agents like lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
科学的研究の応用
1,3-Adamantanediacetamide has several scientific research applications across various fields:
Chemistry: It is used as a reagent or ligand in organic synthesis reactions. Its unique structure allows it to participate in the formation of complex molecules.
Medicine: Derivatives of adamantane, including this compound, have been explored for their potential therapeutic properties, such as antiviral and anticancer activities.
作用機序
The mechanism of action of 1,3-Adamantanediacetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in drug delivery systems, the compound may enhance the stability and bioavailability of therapeutic agents .
類似化合物との比較
1,3-Adamantanediacetamide can be compared with other similar compounds, such as:
1,3-Dehydroadamantane:
1,3-Dimethyladamantane: This derivative features methyl groups attached to the 1 and 3 positions of the adamantane core and is used in various chemical reactions and industrial applications.
The uniqueness of this compound lies in its dual acetamide groups, which confer distinct chemical and physical properties, making it suitable for a wide range of scientific and industrial applications.
特性
IUPAC Name |
2-[3-(2-amino-2-oxoethyl)-1-adamantyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c15-11(17)6-13-2-9-1-10(4-13)5-14(3-9,8-13)7-12(16)18/h9-10H,1-8H2,(H2,15,17)(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXJYESUHDZQOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CC(=O)N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337304 | |
| Record name | 1,3-Adamantanediacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56432-73-6 | |
| Record name | 1,3-Adamantanediacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


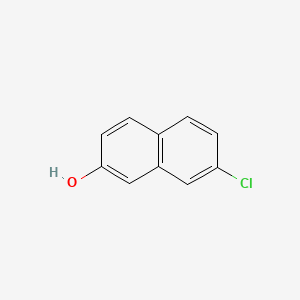
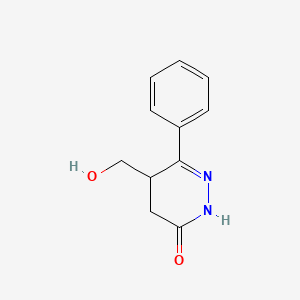
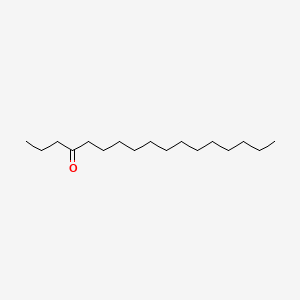
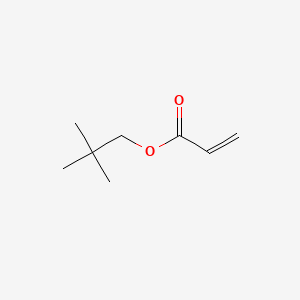
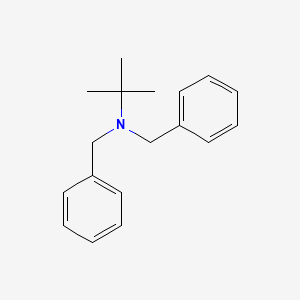
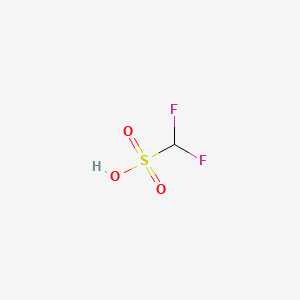
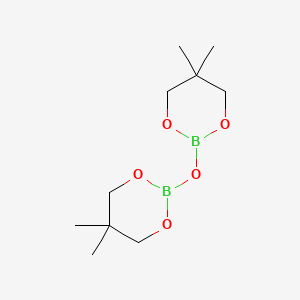
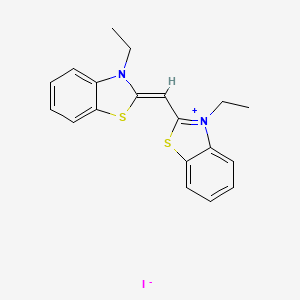
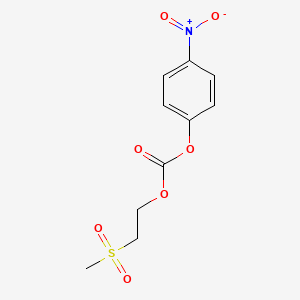

![2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B1595919.png)
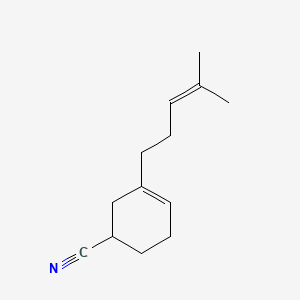
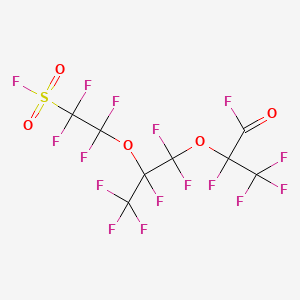
![4-Methylbenzenesulfonate;3-octadecyl-2-[3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B1595925.png)
